1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester
Description
Molecular Formula and Key Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₇N₅O₄S |
| Molecular Weight | 477.56 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CN3C=CC=C(C3=N2)S(=O)(=O)C4=CC=CC=C4 |
| InChIKey | UZRZFGXYGJNQPU-UHFFFAOYSA-N |
The tert-butyl ester (1,1-dimethylethyl group) enhances steric protection of the carboxylic acid, a common strategy to improve metabolic stability during drug development. The phenylsulfonyl moiety introduces electron-withdrawing effects, potentially modulating intermolecular interactions.
Historical Context in Heterocyclic Chemistry
Pyrrolo[2,3-b]pyridine and piperazine hybrids emerged as pivotal scaffolds in the late 20th century. Key milestones include:
- Pyrrolopyridine Systems : First synthesized in the 1960s, these tricyclic structures gained attention for their resemblance to purine bases, enabling kinase inhibition and antiviral activity.
- Piperazine Derivatives : Since the 1950s, piperazine has been widely used in antipsychotics (e.g., trifluoperazine) and antidepressants due to its conformational flexibility and hydrogen-bonding capacity.
- Hybridization Trends : The fusion of these systems, as seen in the subject compound, represents a 21st-century strategy to merge the pharmacophoric advantages of both scaffolds. For example, piperazine-pyrrolopyridine hybrids have been explored as JAK2 inhibitors and 5-HT₆ receptor antagonists.
Significance of Pyrrolo[2,3-b]pyridine-Piperazine Hybrid Architectures
The hybrid structure addresses two critical challenges in drug design:
- Bioavailability : Piperazine’s solubility-enhancing properties counterbalance the hydrophobic pyrrolopyridine core, as demonstrated in analogs like 4-amino-piperidine-1-carboxylic acid derivatives.
- Target Selectivity : The planar pyrrolopyridine system facilitates π-π stacking with aromatic residues in enzyme active sites, while the piperazine ring enables tunable interactions via N-alkylation or sulfonation.
Comparative Analysis of Hybrid Architectures
| Feature | Pyrrolo[2,3-b]pyridine | Piperazine | Hybrid Advantage |
|---|---|---|---|
| Solubility | Low (logP ~2.5) | Moderate (logP ~1.0) | Balanced logP ~2.1 |
| Synthetic Flexibility | Limited substitution sites | Multiple N-functionalization points | Dual functionalization pathways |
| Target Applications | Kinases, GPCRs | CNS disorders, antimicrobials | Broader therapeutic applicability |
This synergy explains the compound’s potential in targeting intracellular signaling pathways, though specific biological data remain proprietary.
Properties
Molecular Formula |
C22H26N4O4S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
tert-butyl 4-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H26N4O4S/c1-22(2,3)30-21(27)25-15-13-24(14-16-25)19-9-11-23-20-18(19)10-12-26(20)31(28,29)17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3 |
InChI Key |
CMYRAHCZQFHGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the phenylsulfonyl group: The phenylsulfonyl group is introduced through a sulfonylation reaction using reagents such as phenylsulfonyl chloride.
Attachment of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the 1,1-dimethylethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester
The tert-butyl ester acts as a protective group for the carboxylic acid. Acidic hydrolysis is the primary method for deprotection:
-
Reagents/Conditions : Trifluoroacetic acid (TFA) or HCl in dioxane .
-
Product : The corresponding carboxylic acid, enabling further derivatization (e.g., amide bond formation).
Example Reaction :
Amide Bond Formation
The deprotected carboxylic acid can undergo coupling reactions with amines to form amides, a common strategy in medicinal chemistry :
-
Activating Agents :
-
Solvents : Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).
Example Reaction :
Piperazine Functionalization
The piperazine nitrogen atoms can undergo alkylation or acylation:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., KCO) .
Example Table: Piperazine Modifications
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | CHI, KCO | DMF, 60°C, 6h | N-Methylpiperazine derivative |
| Acylation | Acetyl chloride, EtN | DCM, 0°C → RT, 2h | N-Acetylpiperazine derivative |
Sulfonamide Reactivity
The phenylsulfonyl group on the pyrrolopyridine ring is typically stable but may participate in:
-
Nucleophilic Aromatic Substitution (NAS) : Requires electron-deficient aromatic systems. Limited reactivity due to the sulfonyl group’s electron-withdrawing nature .
-
Hydrogen Bonding : The sulfonamide can act as a hydrogen-bond acceptor, influencing solubility and biological interactions .
Cross-Coupling Reactions
The pyrrolopyridine core may engage in metal-catalyzed cross-couplings if halide substituents are introduced:
Key Limitation : The current structure lacks halide leaving groups, necessitating pre-functionalization (e.g., bromination) .
Stability Under Basic/Acidic Conditions
-
Acid Stability : The tert-butyl ester and sulfonamide are stable under mild acidic conditions but degrade with strong acids (e.g., conc. HSO).
-
Base Sensitivity : The ester hydrolyzes slowly in basic aqueous solutions (pH > 10).
Comparative Reaction Data
| Reaction | Yield (%) | Key Reference |
|---|---|---|
| tert-Butyl ester hydrolysis | 85–92 | |
| Amide coupling with DCC | 70–78 | |
| Piperazine alkylation | 60–65 |
Scientific Research Applications
The compound exhibits significant biological activity through various mechanisms:
- Anticancer Activity : Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including the compound , have shown promising results as fibroblast growth factor receptor (FGFR) inhibitors. These receptors are implicated in several cancers, and targeting them can inhibit tumor growth and metastasis. For instance, one study reported that a related pyrrolo[2,3-b]pyridine derivative inhibited breast cancer cell proliferation and induced apoptosis with IC50 values ranging from 7 to 25 nM against FGFR1-3 .
- Antiviral Properties : Compounds with similar structures have demonstrated anti-HIV activity. In vitro studies have shown that modifications at specific positions on the pyrrolopyridine scaffold significantly affect antiviral potency. The presence of an ester substituent at position 4 has been linked to enhanced activity against HIV-1 replication .
- Neurological Applications : Piperazine derivatives are known for their antidepressant properties. The compound's structure allows it to potentially act as a serotonin reuptake inhibitor, which is crucial for treating depression and anxiety disorders . This class of compounds has been evaluated for their ability to modulate serotonin levels effectively.
Structure-Activity Relationship (SAR)
The effectiveness of 1-piperazinecarboxylic acid esters is closely tied to their structural components:
- Carboxylic Group Positioning : The distance between the carboxylic group and the pyrrolopyridine scaffold is critical for biological activity. Shorter chains have been found to enhance inhibition potency .
- Ester Variations : Variations in the ester moiety can lead to significant differences in pharmacological profiles. For example, compounds with ethyl or phenyl substituents at specific positions have shown improved activity against various biological targets .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrrolopyridine derivatives demonstrated that one compound exhibited an IC50 value of 9 nM against FGFR2, significantly inhibiting cell migration and invasion in vitro. This suggests a potential application in cancer therapy by targeting aberrant signaling pathways .
Case Study 2: Antiviral Activity
In another study focusing on HIV-1 inhibition, a derivative of the compound was tested for its ability to prevent viral replication. Results indicated that certain structural modifications led to an EC50 value of less than 10 µM against HIV-1, highlighting its potential as an antiviral agent .
Data Tables
Here are summarized findings from various studies regarding the biological activities of related compounds:
| Compound | Target | IC50/EC50 Value | Activity |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine Derivative A | FGFR1 | 7 nM | Anticancer |
| Pyrrolo[2,3-b]pyridine Derivative B | FGFR2 | 9 nM | Anticancer |
| Pyrrolo[2,3-b]pyridine Derivative C | HIV-1 | <10 µM | Antiviral |
| Piperazine Derivative D | Serotonin Reuptake | Potent Inhibition | Antidepressant |
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Heterocyclic Core Variations: The pyrrolo[2,3-b]pyridine in the target compound offers a planar aromatic system for protein binding, contrasting with the imidazo[4,5-c]pyridine in , which introduces a fused imidazole ring for increased rigidity .
Substituent Effects: Chloro groups () improve lipophilicity and binding to hydrophobic pockets, whereas hydroxymethyl groups () increase polarity and solubility . tert-Butyl esters (target compound, ) protect carboxylic acids during synthesis, unlike benzyl esters (), which require hydrogenolysis for deprotection .
Safety Profiles :
- Analogous compounds (e.g., CAS 401566-78-7 in ) show hazards such as acute oral toxicity (Category 4) and skin irritation (Category 2), suggesting the target compound may require similar safety protocols .
Synthetic Routes: Reductive lactamization () and coupling of amino acids with heterocyclic chlorides () are common methods for related piperazine derivatives, applicable to the target compound .
Biological Activity
1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, synthesis, and relevant case studies that illustrate its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is . It contains a piperazine moiety linked to a pyrrolopyridine derivative with a phenylsulfonyl group, which is crucial for its biological activity. The structural complexity contributes to its interaction with various biological targets.
Antiviral Activity
Research has indicated that derivatives of piperazine, including this compound, exhibit antiviral properties. A patent (CN101229164B) describes a composition involving substituted azaindoleoxoacetic piperazine derivatives that have shown efficacy against viral infections. The mechanisms often involve the inhibition of viral replication through interference with viral enzyme functions or host cell interactions .
Receptor Affinity and Selectivity
Studies on related piperazine compounds reveal their affinity for various receptors, including opioid receptors. For instance, methylated analogues of piperazine derivatives have been evaluated for their kappa-opioid receptor agonist activity. These compounds demonstrated high receptor affinity and selectivity, which suggests potential applications in pain management and addiction treatment .
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of new compounds. In studies involving similar piperazine derivatives, low toxicity was observed during repeated-dose tests in animal models. For example, repeated-dose toxicity studies on related compounds have indicated acceptable no-observed-adverse-effect levels (NOAEL) at higher concentrations, suggesting that modifications to the piperazine structure can lead to favorable safety profiles .
Synthesis and Derivative Studies
The synthesis of this compound typically involves the esterification of piperazinecarboxylic acid with pyrrolopyridine derivatives. The synthetic pathways can influence the biological activity and pharmacokinetic properties of the final product. For instance, variations in substituents on the piperazine ring can significantly alter receptor interactions and biological effects .
Case Study 1: Antiviral Efficacy
In a study examining antiviral agents derived from piperazine structures, researchers found that specific modifications enhanced activity against herpes simplex virus (HSV). The presence of sulfonyl groups was particularly noted for improving antiviral potency by stabilizing interactions with viral proteins .
Case Study 2: Opioid Receptor Modulation
Another significant case study focused on the modulation of kappa-opioid receptors by piperazine derivatives. These studies highlighted how structural variations influenced binding affinities and functional responses in vitro. The findings suggested that such compounds could serve as leads in developing new analgesics with reduced side effects compared to traditional opioids .
Q & A
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Methodological Answer: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) . Recommended precautions include:
- Use of PPE: Nitrile gloves, lab coats, face shields, and safety goggles tested under NIOSH/EN 166 standards.
- Engineering controls: Fume hoods for weighing or handling powders to minimize inhalation risks.
- First aid: Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .
Q. How should researchers prepare stable stock solutions of this compound for in vitro assays?
- Methodological Answer: Solubility data suggests using DMSO for preparing 1–10 mM stock solutions due to its hydrophobic nature. For example:
Q. What synthetic methodologies are documented for this compound?
- Methodological Answer: While direct synthesis protocols are not detailed in the evidence, analogous piperazine derivatives are synthesized via nucleophilic substitution or coupling reactions. For example:
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer: Use a combination of:
- 1H/13C NMR : Verify piperazine ring protons (δ 2.5–3.5 ppm) and tert-butyl ester signals (δ 1.4 ppm).
- HRMS : Confirm molecular ion ([M+H]+ at m/z 343.4353) and fragmentation patterns.
- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies:
- Thermal stability : Incubate solid/liquid samples at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation via HPLC-UV (C18 column, acetonitrile/water gradient).
- pH stability : Dissolve in buffers (pH 1–13) and monitor hydrolysis by LC-MS. Note: The compound is stable under recommended storage (2–8°C, inert atmosphere) but lacks data under extreme conditions .
Q. How to address contradictions in pharmacological activity data across studies?
- Methodological Answer: Discrepancies may arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK293 for receptor binding).
- Batch analysis : Compare HPLC purity (>95%) and residual solvent levels (e.g., DMSO) across studies.
- Positive controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrrolopyridine moiety?
- Methodological Answer: Systematically modify substituents and evaluate bioactivity:
Q. What analytical techniques are optimal for detecting decomposition products during long-term storage?
- Methodological Answer: Employ hyphenated techniques:
Q. How to mitigate solubility challenges in in vivo pharmacokinetic studies?
- Methodological Answer: For oral/IV administration:
Q. What reaction conditions should be avoided to prevent unintended side reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
